molecular formula C23H20F4N6 B6076348 3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

カタログ番号: B6076348
分子量: 456.4 g/mol
InChIキー: HKAUNOVNVVFNAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key substituents include:

  • Position 2: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and lipophilicity .
  • Position 3: A 4-fluorophenyl moiety, contributing to electronic modulation and target affinity.
  • Position 5: A methyl (-CH₃) group, providing steric bulk without excessive hydrophobicity.
  • Position 7: A 4-pyridin-2-ylpiperazine substituent, which may enhance solubility and receptor binding via hydrogen bonding .

特性

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F4N6/c1-15-14-19(32-12-10-31(11-13-32)18-4-2-3-9-28-18)33-22(29-15)20(21(30-33)23(25,26)27)16-5-7-17(24)8-6-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAUNOVNVVFNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Structure Formation: Pyrazolo[1,5-a]pyrimidine Skeleton

The synthesis begins with constructing the pyrazolo[1,5-a]pyrimidine core, typically via cyclization of 3-amino-5-methyl-1 H-pyrazole with ethyl 4,4,4-trifluoro-2-butynoate. This reaction proceeds under acidic conditions (e.g., acetic acid, 80°C, 12 h), yielding 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4 H)-one as a key intermediate . The methyl group at position 5 originates from the 5-methyl substituent on the pyrazole precursor, while the trifluoromethyl group at position 2 is introduced via the alkyne reagent.

Table 1: Representative Cyclization Conditions for Core Formation

Starting MaterialReagentSolventTemperature (°C)Yield (%)Reference
3-Amino-5-methyl-1 H-pyrazoleEthyl 4,4,4-trifluoro-2-butynoateAcOH8078
3-Amino-1 H-pyrazoleEthyl 3-oxo-3-phenylpropanoateToluene11065

Modifications to the pyrazole starting material allow control over the substituent at position 5. For example, substituting 3-amino-5-methyl-1 H-pyrazole with 3-amino-5-phenyl-1 H-pyrazole shifts the substituent to a phenyl group, demonstrating the modularity of this approach .

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9092
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF/H₂O10088

Substitution at Position 7: Incorporation of 4-Pyridin-2-ylpiperazine

Position 7 functionalization involves substituting a leaving group (e.g., hydroxyl or chloride) with 4-pyridin-2-ylpiperazine. The hydroxyl group at position 7 is activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), converting it into a bromine intermediate amenable to nucleophilic substitution . Reaction with 4-pyridin-2-ylpiperazine in DMF at 110°C for 24 h affords the final product in 75–82% yield.

Key Reaction Steps:

  • C–O Bond Activation:

    7-OH+PyBroP7-Br(Yield: 94%)[4]\text{7-OH} + \text{PyBroP} \rightarrow \text{7-Br} \quad (\text{Yield: 94\%})
  • Nucleophilic Substitution:

    7-Br+4-pyridin-2-ylpiperazineTarget Compound(Yield: 82%)[4]\text{7-Br} + \text{4-pyridin-2-ylpiperazine} \rightarrow \text{Target Compound} \quad (\text{Yield: 82\%})

Methyl Group Retention at Position 5

The methyl group at position 5 is retained throughout the synthesis by selecting 5-methyl-substituted pyrazole precursors. Alternative routes involving post-cyclization methylation (e.g., using methyl iodide) are less efficient due to regioselectivity challenges .

Industrial and Green Chemistry Approaches

Scalable production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the Suzuki-Miyaura coupling step achieves 95% conversion in 30 minutes under flow conditions (vs. 12 h batch) . Green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling protocols minimize environmental impact.

Table 3: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time12 h30 min
Yield92%95%
Solvent Consumption50 mL/g15 mL/g

Purification and Characterization

Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >99% purity. Structural confirmation relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyridinyl ring or the pyrazolo[1,5-a]pyrimidine core, resulting in the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.

科学的研究の応用

3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

類似化合物との比較

Position 2

  • The trifluoromethyl group in the target compound (vs. ethyl in ) enhances electronegativity and resistance to oxidative metabolism .
  • In analogs like methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate , a carboxylate at position 2 increases polarity but reduces membrane permeability.

Position 3

  • 4-Fluorophenyl (target) vs. 4-chlorophenyl : Fluorine’s smaller size and higher electronegativity improve pharmacokinetic profiles (e.g., reduced CYP450 inhibition) .

Position 7

  • The 4-pyridin-2-ylpiperazine group (target) offers dual hydrogen-bonding sites (pyridine N and piperazine NH) compared to simpler piperidinyl or pyridinyl substituents. This may enhance target affinity, as seen in anti-mycobacterial pyrazolo[1,5-a]pyrimidines with pyridinylmethylamine groups .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoromethyl group increases logP (~3.5 estimated) compared to ethyl analogs (~2.8) .
  • Solubility : The pyridinylpiperazine moiety may improve aqueous solubility (e.g., >50 µM in PBS) via basic nitrogen centers .
  • ethyl or methyl analogs .

生物活性

3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to synthesize existing data on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of fluorine and piperazine moieties enhances its interaction with biological targets.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of various kinases. Specifically, studies have shown that this compound can inhibit Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival. The inhibition of CK2 has been linked to antiproliferative effects in cancer cell lines, making it a target for therapeutic intervention.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-73.42 ± 1.31CK2 Inhibition
HepG-23.56 ± 1.50CK2 Inhibition
HCT-11617.16 ± 0.37CK2 Inhibition
A549 (Lung Cancer)8.0Apoptosis Induction

Case Studies

A notable case study involved the evaluation of the compound's effects on apoptosis in HepG-2 cells. The study found that treatment with the compound resulted in increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis induction.

Key Findings:

  • The compound induced cell cycle arrest at the G1 phase.
  • Enhanced expression of p53 was observed, suggesting activation of tumor suppressor pathways.

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further studies are required to fully elucidate its metabolism and excretion pathways.

Toxicity Assessment:

In cytotoxicity assays across a panel of 60 cancer cell lines, the compound demonstrated low cytotoxicity against normal cells while maintaining efficacy against cancerous cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., triethylamine), solvents (DMF or dichloromethane), and temperatures (433–438 K for cyclization). Use microwave-assisted synthesis to reduce reaction time. Purify via recrystallization (ethanol/acetone mixtures) or column chromatography with silica gel. Monitor intermediates using TLC and characterize final products via 1^1H/13^13C NMR and mass spectrometry .

Q. What structural characterization techniques are critical for confirming the compound’s identity?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., C–F bond lengths ~1.35 Å, dihedral angles between aromatic rings) .
  • NMR spectroscopy : Identify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, pyridinyl protons at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Detect functional groups (e.g., C–F stretches at 1100–1250 cm1^{-1}) .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer : Use computational tools (AutoDock Vina, Schrödinger Suite) for molecular docking against kinase domains (e.g., KDR, EGFR) or GPCRs (e.g., adenosine receptors). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with structural analogs showing activity against cancer or microbial targets .

Advanced Research Questions

Q. What experimental strategies elucidate the reaction mechanism of trifluoromethyl group introduction?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps in fluorination.
  • DFT calculations : Model transition states for trifluoromethyl radical addition or electrophilic substitution.
  • Trapping intermediates : Use ESR spectroscopy to detect radical species during reactions .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response validation : Re-test conflicting datasets across multiple cell lines (e.g., HepG2 vs. MCF-7) with standardized protocols (IC50_{50} assays).
  • Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific effects.
  • Structural analogs : Compare bioactivity of derivatives (e.g., 3-(2-chlorophenyl) vs. 4-fluorophenyl variants) to identify SAR trends .

Q. What computational methods predict the compound’s interaction with lipid membranes?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use GROMACS to model partitioning behavior in lipid bilayers (POPC membranes).
  • LogP calculations : Predict octanol-water partition coefficients (e.g., ClogP ~3.5) via ChemAxon or MarvinSuite.
  • Free energy perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitutions .

Data Contradiction Analysis Example

Study Reported Activity (IC50_{50}, nM) Experimental Conditions Resolution Strategy
A 12.5 ± 1.2 (KDR inhibition)24h incubation, HeLa cellsRe-test with ATP-depletion controls
B >1000 (No inhibition)48h incubation, CHO-K1 cellsStandardize incubation time and cell type

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。